13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a chemical compound with the molecular formula C11H23NO4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear polyetheramines. One common method includes the reaction of a linear polyetheramine with a methylating agent under controlled conditions to form the desired cyclic structure. The reaction is usually carried out in an organic solvent such as hexane, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are performed in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Industry: Used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal ions, forming a stable ring complex. This complexation can alter the chemical and physical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states .
Molecular Targets and Pathways: The primary molecular targets are metal ions, and the pathways involved include coordination chemistry and ion transport mechanisms .
Comparison with Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar structure but lacks the methyl group at the 13th position.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional nitrogen atoms in the ring structure, which can affect its complexation properties.
Uniqueness: 13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is unique due to the presence of the methyl group at the 13th position, which can influence its reactivity and complexation behavior. This structural modification can enhance its ability to form stable complexes with specific metal ions, making it valuable in targeted applications .
Properties
CAS No. |
69978-46-7 |
---|---|
Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
13-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C11H23NO4/c1-12-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h2-11H2,1H3 |
InChI Key |
ZZTUQRGZHCSJDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCCOCCOCCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.